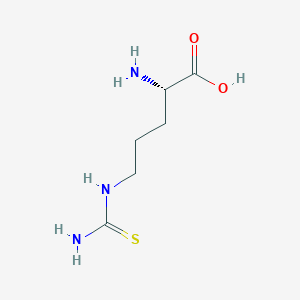

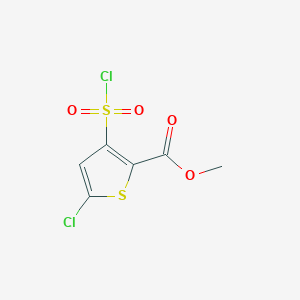

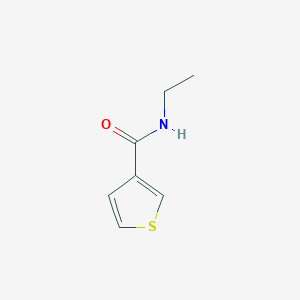

N-Ethylthiophen-3-carboxamid

Übersicht

Beschreibung

Sodium sulfite is an inorganic compound with the chemical formula Na₂SO₃. It appears as a white, water-soluble solid and is commonly used as an antioxidant and preservative. Sodium sulfite is also utilized in various industrial processes, including the softening of lignin in the pulping and refining of wood and lignocellulosic materials .

Synthetic Routes and Reaction Conditions:

-

Laboratory Preparation: Sodium sulfite can be synthesized by reacting sulfur dioxide (SO₂) with sodium hydroxide (NaOH). The reaction is as follows:

SO2+2NaOH→Na2SO3+H2O

This reaction is typically conducted in warm water, where sodium sulfite initially precipitates as a white solid .

-

Industrial Production: Industrially, sodium sulfite is produced by treating sulfur dioxide with a solution of sodium carbonate (Na₂CO₃). The overall reaction is:

SO2+Na2CO3→Na2SO3+CO2

Types of Reactions:

-

Oxidation: Sodium sulfite can be oxidized to sodium sulfate (Na₂SO₄) in the presence of oxygen:

2Na2SO3+O2→2Na2SO4

-

Reduction: Sodium sulfite acts as a reducing agent and can reduce various compounds, such as in the reduction of iodine to iodide:

Na2SO3+I2→Na2SO4+2NaI

-

Substitution: Sodium sulfite reacts with aldehydes to form bisulfite adducts, and with ketones to produce sulfonic acids .

Common Reagents and Conditions:

Oxidizing Agents: Oxygen, hydrogen peroxide.

Reducing Agents: Sodium sulfite itself.

Reaction Conditions: Typically conducted in aqueous solutions at room temperature.

Major Products:

Oxidation: Sodium sulfate.

Reduction: Sodium iodide.

Substitution: Bisulfite adducts and sulfonic acids.

Wissenschaftliche Forschungsanwendungen

Natriumsulfit hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Natriumsulfit übt seine Wirkungen hauptsächlich durch seine reduzierenden Eigenschaften aus. Es spendet Elektronen an Oxidationsmittel und reduziert diese dadurch. Dieser Mechanismus ist entscheidend für seine Rolle als Antioxidans und Konservierungsmittel. In biologischen Systemen kann Natriumsulfit Sauerstoff abfangen und so oxidativen Schäden an Zellen und Geweben verhindern .

Ähnliche Verbindungen:

Natriumhydrogensulfit (NaHSO₃): Ähnliche reduzierende Eigenschaften, unterscheidet sich jedoch in seiner sauren Natur.

Natriummetabisulfit (Na₂S₂O₅): Wird als Konservierungsmittel und Antioxidans verwendet, hat aber eine andere molekulare Struktur.

Natriumsulfat (Na₂SO₄): Entsteht durch Oxidation von Natriumsulfit, wird in Waschmitteln und Papierherstellung verwendet.

Einzigartigkeit von Natriumsulfit:

Reduktionsmittel: Natriumsulfit ist ein effektiveres Reduktionsmittel im Vergleich zu Natriumsulfat.

Konservierungsmittel: Es wird häufig in der Lebensmittel- und Getränkeindustrie eingesetzt, da es mikrobiellen Verderb und Bräunungsreaktionen verhindern kann.

Zusammenfassend lässt sich sagen, dass Natriumsulfit eine vielseitige Verbindung mit bedeutenden Anwendungen in verschiedenen Bereichen ist, von industriellen Prozessen bis hin zur wissenschaftlichen Forschung. Seine einzigartigen Eigenschaften machen es zu einem unschätzbaren Werkzeug in vielen chemischen und biologischen Anwendungen.

Wirkmechanismus

Sodium sulfite exerts its effects primarily through its reducing properties. It donates electrons to oxidizing agents, thereby reducing them. This mechanism is crucial in its role as an antioxidant and preservative. In biological systems, sodium sulfite can scavenge oxygen, preventing oxidative damage to cells and tissues .

Vergleich Mit ähnlichen Verbindungen

Sodium Bisulfite (NaHSO₃): Similar reducing properties but differs in its acidic nature.

Sodium Metabisulfite (Na₂S₂O₅): Used as a preservative and antioxidant, but has a different molecular structure.

Sodium Sulfate (Na₂SO₄): Formed by the oxidation of sodium sulfite, used in detergents and paper production.

Uniqueness of Sodium Sulfite:

Reducing Agent: Sodium sulfite is a more effective reducing agent compared to sodium sulfate.

Preservative: It is widely used in the food and beverage industry due to its ability to prevent microbial spoilage and browning reactions.

Eigenschaften

IUPAC Name |

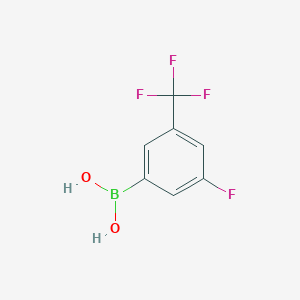

N-ethylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-2-8-7(9)6-3-4-10-5-6/h3-5H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBYRWXQWJIZNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879128 | |

| Record name | 3-Thiophenecarboxamide,N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150079-41-7 | |

| Record name | 3-Thiophenecarboxamide,N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.